1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound that features a benzodiazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the construction of the benzodiazole core followed by the introduction of the pyrrolidine moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodiazole ring through cyclization reactions involving appropriate precursors.
N-Alkylation: Introduction of the methyl group via N-alkylation reactions.
Pyrrolidine Addition: Addition of the pyrrolidine ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Benzodiazole Derivatives: Other benzodiazole-based compounds with varying substituents.
Uniqueness
1-methyl-3-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific combination of the benzodiazole and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-methyl-3-[(3R)-pyrrolidin-3-yl]benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-14-10-4-2-3-5-11(10)15(12(14)16)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPAFMCMGLEAPT-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(C1=O)[C@@H]3CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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